molecular formula C17H23N3O3S B2781204 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}ethan-1-one CAS No. 1251706-77-0

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2781204
CAS No.: 1251706-77-0
M. Wt: 349.45
InChI Key: OFYTYXOSLKKOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a 3,5-dimethylisoxazole moiety, a privileged scaffold in drug discovery known for its diverse biological activities, linked via a ketone bridge to a piperazine ring that is further substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl chain. This molecular architecture, featuring a piperazine core, is commonly found in compounds screened for a wide range of therapeutic applications . The presence of the heteroaromatic thiophene ring enhances the molecule's potential for π-stacking interactions, making it a valuable scaffold for exploring protein-ligand binding, particularly against enzymes where such interactions are critical. For instance, dimeric flavonoid structures have been demonstrated to effectively occupy the two beta-barrel domains of serine proteases, such as the 3-chymotrypsin-like protease (3CLpro), suggesting that bivalent or extended heteroaromatic molecules like this one could be promising starting points for the development of viral protease inhibitors . This compound is supplied strictly for research use in laboratory settings only (RUO). It is intended for in-vitro analysis and is not for diagnostic, therapeutic, or any human use. All information provided is for research reference purposes. Researchers should handle this material with appropriate precautions in accordance with all applicable local and international regulations.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12-14(13(2)23-18-12)10-17(22)20-7-5-19(6-8-20)11-15(21)16-4-3-9-24-16/h3-4,9,15,21H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYTYXOSLKKOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including immunomodulatory effects, antibacterial properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be represented by the following structure:

C17H24N4O2S\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

1. Immunomodulatory Effects

Research indicates that isoxazole derivatives, including the target compound, exhibit significant immunoregulatory properties. A study highlighted the ability of certain isoxazole derivatives to modulate immune functions comparable to established immunosuppressants like cyclosporine. The activity was assessed through various assays measuring cytokine production and lymphocyte proliferation.

Key Findings:

  • The compound demonstrated inhibition of TNF-α\alpha production in human blood cultures.
  • It showed a regulatory effect on T-cell populations, enhancing the percentage of mature CD4+ and CD8+ T cells in experimental models .

2. Antibacterial Activity

The antibacterial properties of related isoxazole compounds have been extensively studied. Although specific data on the target compound's antibacterial activity is limited, structural analogs have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Antibacterial Activity Summary:

CompoundTarget BacteriaActivity
Isoxazole Derivative AE. coliEffective at 1 mM
Isoxazole Derivative BS. aureusHigh inhibition potency
Isoxazole Derivative CP. mirabilisActive against multiple strains

These findings suggest a potential for the target compound in combating antibiotic-resistant infections .

The mechanisms underlying the biological activities of isoxazole derivatives often involve interactions with key signaling pathways and cellular processes.

Mechanistic Insights:

  • Cytokine Modulation: The compound may influence pro-inflammatory cytokines, thereby altering immune responses.
  • Cell Proliferation Inhibition: Evidence suggests that it can inhibit lymphocyte proliferation in vitro, which could be beneficial in autoimmune conditions .

Case Studies

Several studies have explored the biological activities of compounds structurally related to the target molecule:

  • Study on Immune Responses : In a model of glomerulonephritis, a related isoxazole derivative inhibited MIF-dependent pathways, reducing tissue damage and inflammation markers .
  • Antibacterial Efficacy : A comparative study demonstrated that certain isoxazole derivatives exhibited significant antibacterial activity against resistant strains, suggesting potential therapeutic applications in infectious diseases .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring followed by coupling with a piperazine derivative. Critical steps include:

  • Oxazole ring formation : Cyclization of diketones or nitrile oxides under reflux with catalysts like acetic acid .
  • Piperazine coupling : Nucleophilic substitution or amidation reactions, often requiring anhydrous conditions and bases like potassium carbonate .
  • Hydroxyethyl-thiophene introduction : Alkylation or Grignard reactions, with strict temperature control (0–5°C for sensitive intermediates) . Key purification methods include silica gel chromatography and recrystallization from ethanol-DMF mixtures .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms structural integrity, with distinct signals for the oxazole methyl groups (δ 2.1–2.3 ppm) and thiophene protons (δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for detecting fragmentation patterns of the piperazine-ethanone backbone .
  • Elemental analysis (CHNS) : Ensures purity (>98%) by matching experimental and theoretical C, H, N, and S percentages .

Advanced Questions

Q. How can researchers optimize reaction yields during the synthesis of the hydroxyethyl-thiophene-piperazine intermediate?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, improving yields by 15–20% compared to THF .
  • Catalyst use : Pd/C or molecular sieves in hydrogenation steps reduce byproducts (e.g., over-oxidized thiophene derivatives) .
  • Temperature gradients : Gradual warming from 0°C to room temperature minimizes side reactions during Grignard additions . A comparative study of these parameters is summarized below:
ConditionYield (%)Purity (%)
DMF, 25°C7895
THF, 25°C6388
DMF, Pd/C, 0→25°C8597

Q. How should conflicting bioactivity data from enzymatic vs. cell-based assays be resolved?

Discrepancies often arise due to differences in membrane permeability or off-target effects. Strategies include:

  • Metabolic stability assays : Evaluate compound degradation in cell lysates vs. buffer systems (e.g., hepatic microsome models) .
  • SAR analysis : Compare activity of analogs (e.g., replacing thiophene with furan) to isolate structural determinants of potency . Example SAR findings:
Analog ModificationIC50 (Enzymatic)IC50 (Cellular)
Thiophene → Furan12 nM450 nM
Hydroxyethyl → Methyl>1 µM>1 µM

Thiophene and hydroxyethyl groups are critical for cellular uptake .

Q. What methodologies are recommended for studying target interactions and binding kinetics?

  • Surface plasmon resonance (SPR) : Measures real-time binding affinity (KD) for receptors like serotonin transporters, with reported KD values of 2–5 nM .
  • Molecular docking : Predicts binding poses using crystal structures of homologous targets (e.g., 5-HT1A receptor PDB: 6WGT) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate hydrophobic vs. hydrogen-bonding interactions .

Data Contradiction Analysis

Q. How to address inconsistencies in solubility predictions (computational vs. experimental)?

Computational models (e.g., LogP calculations) may overestimate solubility due to neglecting crystal lattice energy. Resolve via:

  • Experimental validation : Use shake-flask methods with HPLC quantification across pH 1–10 .
  • Co-solvent screening : Identify excipients (e.g., PEG-400) that enhance solubility for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.